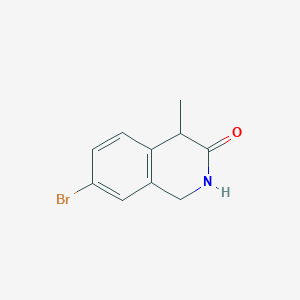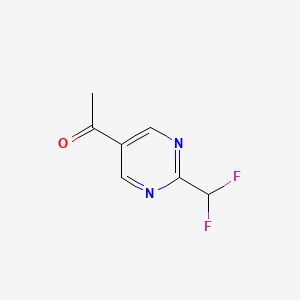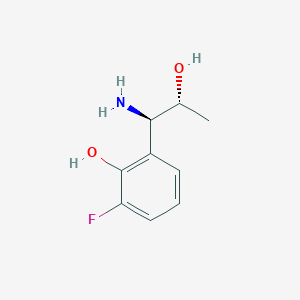![molecular formula C14H20IN3O2 B15234279 Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2089649-24-9](/img/structure/B15234279.png)
Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[33]heptane-2-carboxylate is a complex organic compound that features a spirocyclic structure with a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[33]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials
Formation of Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with a hydrazine derivative. This step may involve the use of solvents such as ethanol or methanol and requires careful control of temperature and pH.
Iodination: The final step involves the iodination of the pyrazole ring, which can be achieved using iodine or an iodine-containing reagent under specific conditions.
Industrial Production Methods
Industrial production of tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the spirocyclic core or the pyrazole ring, resulting in the formation of reduced analogs.
Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic core may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its spirocyclic structure, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack the spirocyclic core or have different substituents on the pyrazole ring.
特性
CAS番号 |
2089649-24-9 |
|---|---|
分子式 |
C14H20IN3O2 |
分子量 |
389.23 g/mol |
IUPAC名 |
tert-butyl 6-(4-iodopyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C14H20IN3O2/c1-13(2,3)20-12(19)17-8-14(9-17)4-11(5-14)18-7-10(15)6-16-18/h6-7,11H,4-5,8-9H2,1-3H3 |
InChIキー |
TVIKYTUSSPLEQB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)N3C=C(C=N3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B15234201.png)

![2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol](/img/structure/B15234211.png)
![Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15234214.png)


![2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15234227.png)




![7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylicacid](/img/structure/B15234268.png)
![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)

